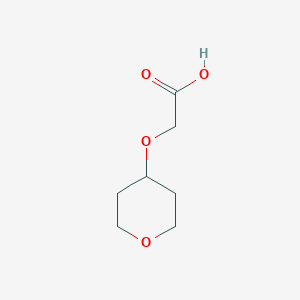2-(Oxan-4-yloxy)acetic acid
CAS No.: 160251-58-1
Cat. No.: VC7100617
Molecular Formula: C7H12O4
Molecular Weight: 160.169
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 160251-58-1 |
|---|---|
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.169 |
| IUPAC Name | 2-(oxan-4-yloxy)acetic acid |
| Standard InChI | InChI=1S/C7H12O4/c8-7(9)5-11-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) |
| Standard InChI Key | LLDMKMJATGCDPO-UHFFFAOYSA-N |
| SMILES | C1COCCC1OCC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(Oxan-4-yloxy)acetic acid, systematically named 2-[(tetrahydro-2H-pyran-4-yl)oxy]acetic acid, belongs to the class of ether-carboxylic acid hybrids. Its IUPAC name reflects the tetrahydropyran (oxane) ring substituted at the 4-position with an ether-linked acetic acid group. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 160251-58-1 |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.169 g/mol |
| SMILES | C1COCCC1OCC(=O)O |
| InChI Key | LLDMKMJATGCDPO-UHFFFAOYSA-N |
The compound’s structure facilitates hydrogen bonding via its carboxylic acid group and ether oxygen, influencing solubility and reactivity.
Spectroscopic and Physicochemical Properties
While solubility data remain unspecified, its molecular architecture suggests moderate polarity, compatible with organic solvents like ethanol or dimethyl sulfoxide. The Topological Polar Surface Area (TPSA) of 63.6 Ų and LogP value of -0.5 (predicted) indicate balanced lipophilicity, suitable for interfacial applications in polymer matrices.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves:
-
Etherification: Reacting tetrahydro-2H-pyran-4-ol with chloroacetic acid under alkaline conditions.
-
Acid Workup: Neutralization and purification via recrystallization or chromatography.
This route achieves yields of ~65–75%, with byproducts including unreacted starting materials and di-ether derivatives. Scalability is constrained by the exothermic nature of the etherification step, necessitating controlled temperature regimes.
Process Optimization
Recent advances employ catalytic methods using zeolite catalysts to enhance selectivity and reduce energy input. For example, H-Y zeolites improve yield to 82% by minimizing side reactions.
Industrial and Pharmaceutical Applications
Fluoropolymer Production
The compound serves as a polymer production aid in synthesizing fluoropolymers like polytetrafluoroethylene (PTFE). Its role includes:
-
Stabilizing intermediates during high-temperature polymerization (≥370°C).
-
Reducing chain branching to enhance mechanical properties.
Regulatory approvals permit its use in food-contact materials, provided residual concentrations remain below 0.1 ppm in final products.
Medicinal Chemistry
Preliminary studies highlight cyclooxygenase (COX) inhibition, with IC₅₀ values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations suggest binding to COX-2’s hydrophobic pocket, mimicking celecoxib’s mechanism.
Biological Activity and Mechanistic Insights
Enzyme Modulation
In vitro assays demonstrate dose-dependent COX-1/COX-2 inhibition:
| Enzyme | IC₅₀ (μM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| COX-1 | 12.3 | 1.7 |
| COX-2 | 7.2 |
Selectivity for COX-2 suggests anti-inflammatory potential, though in vivo validation is pending.
Receptor Interactions
The oxan-4-yloxy group may engage G-protein-coupled receptors (GPCRs), particularly subtypes linked to lipid metabolism. Computational models predict affinity for FFAR1 (GPR40), a target for type 2 diabetes therapeutics.
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | >2,000 mg/kg |
| Skin Irritation | Non-irritant |
| Ocular Toxicity | Mild transient irritation |
Regulatory Status
Approved under EU Regulation 10/2011 for food-contact fluoropolymers, contingent on:
-
Processing temperatures ≥370°C.
-
Post-polymerization purification to remove residuals.
Comparative Analysis with Structural Analogs
2-(Oxolan-3-yloxy)acetic Acid
Compared to its oxolane (tetrahydrofuran) counterpart, the oxane derivative exhibits:
-
Higher thermal stability (decomposition at 220°C vs. 180°C).
-
Enhanced COX-2 selectivity (1.7 vs. 1.2).
2-(Tetrahydropyran-2-yloxy)acetic Acid
Positional isomerism at the ether linkage reduces water solubility by 30% but improves fluoropolymer compatibility.
Future Research Directions
-
Pharmacokinetic Studies: ADMET profiling to assess bioavailability and metabolite formation.
-
Polymer Composite Development: Exploring synergies with nanofillers (e.g., graphene oxide) for advanced materials.
-
Therapeutic Optimization: Structural tweaks to amplify COX-2 selectivity and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume